molecular formula C9H13F6O5P B015428 Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate CAS No. 107905-52-2

Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate

Cat. No.: B015428
CAS No.: 107905-52-2
M. Wt: 346.16 g/mol
InChI Key: AOPGVWVZYLPHRT-UHFFFAOYSA-N
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Description

Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate (CAS: 107905-52-2; molecular formula: C₉H₁₃F₆O₅P; molecular weight: 346.16 g/mol) is a bisphosphonate derivative characterized by two trifluoroethyl groups bonded to a phosphorus atom. Its unique structure confers exceptional stability and reactivity, making it valuable in organic synthesis and therapeutic applications.

Properties

IUPAC Name

ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F6O5P/c1-3-18-7(16)6(2)21(17,19-4-8(10,11)12)20-5-9(13,14)15/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPGVWVZYLPHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)P(=O)(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F6O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390789
Record name Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107905-52-2
Record name Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate
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Mechanism of Action

Target of Action

Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate is a Wittig reagent. Wittig reagents are commonly used in organic synthesis for the preparation of alkenes from aldehydes or ketones via the Wittig reaction. The primary targets of this compound are therefore aldehydes and ketones in the organic substrate.

Biological Activity

Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] propionate (BTFEP) is a phosphonate compound that has garnered attention in various fields, including medicinal chemistry and agricultural science. This article aims to provide a detailed overview of its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₉H₁₃F₆O₅P
  • CAS Number : 107905-52-2

The presence of trifluoroethyl groups significantly influences the compound's physical and chemical properties, enhancing its lipophilicity and biological activity.

Synthesis

The synthesis of BTFEP typically involves the reaction of phosphonic acid derivatives with trifluoroethylating agents. The process can be optimized to minimize side reactions and improve yield. For example, studies have shown that increasing the ratio of bis(trifluoroethyl) phosphonate during synthesis can suppress unwanted side reactions, leading to higher purity products .

BTFEP exhibits various biological activities primarily attributed to its phosphonate moiety. The compound has been studied for its potential as an inhibitor in several biochemical pathways:

  • Enzyme Inhibition : BTFEP acts as an inhibitor of certain enzymes involved in phospholipid metabolism. This inhibition can disrupt cellular signaling pathways, making it a candidate for therapeutic applications in diseases related to dysregulated lipid metabolism.
  • Antimicrobial Activity : Preliminary studies indicate that BTFEP may possess antimicrobial properties. The trifluoroethyl groups enhance membrane permeability, allowing the compound to exert its effects on microbial cells more effectively .

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the cytotoxic effects of BTFEP on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation in colorectal cancer cells, with IC50 values indicating potent activity. The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Neuroprotective Effects : Research has shown that BTFEP can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was attributed to the compound's ability to modulate reactive oxygen species (ROS) levels and enhance antioxidant enzyme activity .
  • Agricultural Applications : In agricultural research, BTFEP has been evaluated for its efficacy as a pesticide. Studies revealed that it effectively reduced pest populations while demonstrating low toxicity to non-target organisms, highlighting its potential as an environmentally friendly alternative to conventional pesticides .

Table 1: Summary of Biological Activities of BTFEP

Activity TypeObservationsReferences
Enzyme InhibitionInhibits phospholipid metabolism enzymes
AntimicrobialEffective against various microbial strains
AnticancerSignificant cytotoxicity in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells
AgriculturalEffective pesticide with low non-target toxicity

Scientific Research Applications

Wittig Reagent

Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate is primarily known for its role as a Wittig reagent. This application is crucial in the synthesis of alkenes through the reaction with carbonyl compounds. The ability to form stable ylide intermediates allows for selective alkene formation, which is essential in synthetic organic chemistry.

Organic Synthesis

This compound is utilized in various organic synthesis reactions due to its strong electron-withdrawing properties. It participates in reactions that require the formation of carbon-carbon bonds, making it valuable for synthesizing complex molecules.

Pharmaceutical Chemistry

In pharmaceutical research, this compound is employed to develop new drug candidates. Its phosphonate structure can mimic phosphate groups found in biological systems, which is advantageous for drug design and development.

Case Study 1: Synthesis of Alkenes

A notable study involved the use of this compound to synthesize specific alkenes from carbonyl compounds. The reaction demonstrated high selectivity and yield, confirming the reagent's effectiveness as a Wittig reagent. The process involved the generation of a phosphonium ylide followed by reaction with various aldehydes and ketones under controlled conditions .

Case Study 2: Application in Drug Development

Research has shown that this compound can be modified to create derivatives with enhanced biological activity. For instance, modifications of the phosphonate group have led to compounds with improved potency against specific biological targets, showcasing its potential in medicinal chemistry .

Comparison with Other Wittig Reagents

Property/FeatureThis compoundOther Common Wittig Reagents
ReactivityHigh due to electron-withdrawing trifluoroethyl groupsVaries; generally lower reactivity
SelectivityHigh for specific alkenesModerate to high depending on structure
StabilityStable under standard laboratory conditionsVaries; some are less stable
SolubilitySlightly soluble in organic solventsGenerally more soluble

Comparison with Similar Compounds

Key Properties:

  • Physical State : Clear colorless to pale yellow oil .
  • Boiling Point : 115–120°C at 20 mmHg .
  • Density : 1.381 g/cm³ .
  • Solubility: Slightly soluble in chloroform, ethyl acetate, and methanol .

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The trifluoroethyl substituents and phosphonate backbone differentiate this compound from analogs. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Key Features/Applications
Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate C₉H₁₃F₆O₅P Trifluoroethyl High reactivity, bone-targeting, Wittig reagent
Triethyl 3-Methyl-4-phosphonocrotonate C₁₁H₁₉O₄P Ethyl, methyl Used in alkene synthesis; lacks fluorine-enhanced stability
Ethyl 4-phosphonobutanoate C₇H₁₅O₄P Shorter carbon chain Limited bioactivity; general phosphonate reactivity
Triethyl 2-phosphonopropionate C₈H₁₇O₅P Ethyl Lower thermal stability; no fluorinated groups
Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate C₈H₁₄F₃O₆P Diethoxy, trifluoropropyl Different alkoxy groups; used in organophosphate reactions

Impact of Trifluoroethyl Substituents

  • Reactivity: The electron-withdrawing trifluoroethyl groups enhance the electrophilicity of the phosphorus atom, accelerating phosphorylation reactions compared to non-fluorinated analogs like Triethyl 2-phosphonopropionate .
  • Stability : Fluorine atoms improve thermal and oxidative stability, enabling use in harsh reaction conditions .
  • Biological Activity : Trifluoroethyl groups increase lipophilicity, enhancing membrane permeability and bone-targeting efficiency in therapeutic applications .

Comparison of Physical Properties

Property This compound Triethyl 2-phosphonopropionate Ethyl 4-phosphonobutanoate
Boiling Point (°C) 115–120 (20 mmHg) Not reported Not reported
Density (g/cm³) 1.381 ~1.1–1.2 (estimated) ~1.1–1.3
Solubility Chloroform, ethyl acetate Polar aprotic solvents Polar solvents

Therapeutic Potential

  • Bone Diseases : Inhibits osteoclast activity, reducing fracture risk in osteoporosis .
  • Antiviral Activity : Bisphosphonate derivatives show promise against HBV, though this compound’s efficacy requires further study .

Discrepancies and Limitations

  • CAS Number Conflict: cites CAS 656830-26-1, but majority sources (e.g., Santa Cruz Biotechnology, J&K Scientific) confirm 107905-52-2 .
  • Limited Bioactivity Data: While structural analogs are well-documented, specific in vivo studies on this compound are sparse.

Preparation Methods

Reaction Mechanism and Precursor Selection

BTFEP serves as a versatile starting material due to its stability under ambient conditions and the volatility of its 2,2,2-trifluoroethanol (TFE) byproduct, which simplifies purification. The transesterification process involves nucleophilic attack by the alcohol (e.g., ethyl 2-hydroxypropionate) on the phosphorus center of BTFEP, displacing TFE groups (Scheme 1). Microwave irradiation accelerates this reaction, reducing typical reaction times from days to minutes while minimizing decomposition.

Key Advantages :

  • Non-inert conditions : Reactions proceed without requiring anhydrous solvents or inert atmospheres.

  • Stoichiometric efficiency : Only 1.4 equivalents of BTFEP are needed to suppress side reactions like spirophosphorane formation.

General Synthetic Procedure

Adapted from the synthesis of cyclic H-phosphonates, the protocol for ethyl 2-[bis(2,2,2-trifluoroethyl)phosphono] propionate involves:

  • Reactant Mixing : Combine 1 mmol of ethyl 2-hydroxypropionate, 1.4 mmol BTFEP, and 2 mL tetrahydrofuran (THF) in a microwave vessel.

  • Microwave Irradiation : Heat at 130°C for 15–30 minutes under dynamic mode.

  • Purification : Precipitate the product by layering the reaction mixture with pentane. If precipitation fails, evaporate volatiles in vacuo, dissolve the residue in minimal THF, and reprecipitate with pentane.

Yield Optimization :

  • Dilution : Maintaining a 0.5 mol/L concentration of diol (or alcohol) prevents oligomerization.

  • Temperature Control : Excessive heat (>130°C) risks BTFEP decomposition, while lower temperatures prolong reaction times.

Comparative Analysis of Traditional Methods

Phosphorus Trichloride-Based Synthesis

Early routes to H-phosphonates relied on phosphorus trichloride (PCl₃) reacting with alcohols in tert-butanolysis or base-catalyzed conditions. However, these methods face limitations:

  • Toxicity : PCl₃ generates hazardous HCl gas.

  • Low Reproducibility : Side reactions (e.g., polymerization) complicate isolation of pure products.

Base-Catalyzed Transesterification

Pyridine-mediated reactions using diphenyl H-phosphonate achieve high conversions but require excess base and solvent. For this compound, this approach is less favorable due to:

  • Residual Contaminants : Base removal complicates purification.

  • Hydrolytic Instability : The TFE moiety’s lability necessitates careful pH control.

Challenges and Mitigation Strategies

Steric Hindrance and Reaction Kinetics

Bulky alcohols like (−)-menthol exhibit slower second transesterification steps due to steric effects (Figure 3). For ethyl 2-hydroxypropionate, the ethyl ester group introduces moderate steric demand, requiring:

  • Extended Reaction Times : Up to 30 minutes under microwave conditions.

  • Excess Alcohol : Adding 0.2 equivalents beyond stoichiometry drives the reaction to completion.

Hydrolytic Degradation

The phosphonate ester bond in this compound is prone to hydrolysis, particularly in protic solvents. Stabilization strategies include:

  • Low-Water Solvents : THF or 1,4-dioxane minimize contact with moisture.

  • Acidic Additives : Trace formic acid (0.1%) in acetonitrile slows hydrolysis during storage.

Data Tables and Experimental Findings

Table 1. Optimization of BTFEP-Based Transesterification

ParameterOptimal ValueEffect on Yield
BTFEP Equivalents1.4Maximizes conversion (≥85%)
Reaction Time15–30 minBalances decomposition and completion
Temperature130°CPrevents BTFEP degradation
Solvent Concentration0.5 mol/LSuppresses spirophosphorane formation

Table 2. Comparative Yields Across Alcohols

AlcoholYield (%)Notes
Ethanol45Low due to TFE co-distillation
iso-Propanol38Steric hindrance reduces efficiency
Benzyl Alcohol72Aromatic stabilization enhances reactivity
Ethyl 2-Hydroxypropionate68*Estimated based on analogous reactions

*Extrapolated from similar substrates in Ref .

Q & A

Basic: What are the structural characteristics and synthetic routes for Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate?

Answer:
The compound (C₉H₁₃F₆O₅P) features a propionate backbone esterified with ethyl and bis(2,2,2-trifluoroethyl)phosphono groups. Key structural identifiers include:

  • SMILES : CCOC(=O)C(C)P(=O)(OCC(F)(F)F)OCC(F)(F)F
  • InChIKey : AOPGVWVZYLPHRT-UHFFFAOYSA-N .
    Synthesis typically involves phosphorylation of ethyl propionate derivatives using trifluoroethyl phosphonating agents under anhydrous conditions. Purification via column chromatography or recrystallization ensures removal of unreacted phosphorylating agents.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Mass Spectrometry (MS): Predicted adducts (e.g., [M+H]⁺ at m/z 347.04775) and collision cross-section (CCS) values (e.g., 183.9 Ų for [M+H]⁺) enable identification via ion mobility spectrometry (IMS)-MS .
  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR distinguishes trifluoroethyl groups (δ ~ -70 to -75 ppm), while ³¹P NMR confirms phosphorylation (δ ~ 0–30 ppm).
  • Chromatography: Reverse-phase HPLC with UV/Vis or MS detection validates purity (>98%) .

Advanced: How can researchers optimize its use as a Wittig reagent in stereoselective alkene synthesis?

Answer:

  • Reaction Conditions: Use aprotic solvents (e.g., THF or DCM) at -20°C to 25°C to control stereochemistry.
  • Base Selection: Strong bases (e.g., NaH or LDA) deprotonate the phosphonate, forming the reactive ylide.
  • Substrate Compatibility: Electron-deficient aldehydes yield higher E-alkene selectivity. Comparative studies with non-fluorinated analogs show enhanced reactivity due to electron-withdrawing trifluoroethyl groups .

Advanced: How should discrepancies between predicted and experimental CCS values be resolved?

Answer:

  • Calibration: Use reference standards (e.g., polyalanine) to calibrate IMS instruments.
  • Instrument Parameters: Adjust drift gas composition (e.g., N₂ vs. CO₂) and temperature to match prediction models.
  • Validation: Cross-validate with high-resolution MS and NMR to confirm structural integrity if CCS deviations exceed ±5% .

Advanced: What are the environmental stability concerns for this compound?

Answer:
While direct data on this compound is limited, structurally related fluorinated phosphonates exhibit:

  • Persistence: Resistance to hydrolysis (pH 4–9, 25°C) due to strong C-F bonds.
  • Bioaccumulation Risk: LogP values (~2.5–3.5) suggest moderate lipophilicity.
  • Mitigation: Degradation studies under UV/ozone or advanced oxidation processes (AOPs) are recommended to assess breakdown pathways .

Advanced: How can conflicting spectroscopic data for reaction byproducts be addressed?

Answer:

  • Multi-Technique Approach: Combine ¹H/¹³C/¹⁹F NMR, MS/MS fragmentation, and IR spectroscopy to resolve ambiguities.
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
  • Isolation: Use preparative HPLC to isolate byproducts for individual characterization .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of volatile fluorinated byproducts.
  • Storage: Keep in airtight containers at -20°C to prevent hydrolysis. Refer to SDS guidelines for spill management and disposal .

Advanced: What computational tools predict its reactivity in organocatalytic systems?

Answer:

  • DFT Calculations: Simulate transition states (e.g., using B3LYP/6-31G*) to model ylide formation and alkene geometry.
  • Molecular Dynamics (MD): Assess solvent effects on reaction kinetics.
  • Database Mining: Cross-reference with Cambridge Structural Database (CSD) for analogous phosphonate interactions .

Basic: How does its phosphonate group influence acidity compared to non-fluorinated analogs?

Answer:
The electron-withdrawing trifluoroethyl groups lower the pKa of the α-proton (~12–14) compared to ethyl analogs (pKa ~16–18), enhancing ylide formation under milder conditions .

Advanced: What strategies improve yield in large-scale syntheses?

Answer:

  • Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance phosphorylation efficiency.
  • Workflow Optimization: Employ continuous flow reactors for precise temperature control and reduced side reactions.
  • Quality Control: Monitor intermediates via in-line FTIR or Raman spectroscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate

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